N-(3-Methyl-2-oxo-1-phenylbutyl)prop-2-enamide
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Overview
Description
N-(3-Methyl-2-oxo-1-phenylbutyl)prop-2-enamide: is an organic compound characterized by its unique structural features, including a phenyl group, a methyl group, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methyl-2-oxo-1-phenylbutyl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methyl-2-oxo-1-phenylbutylamine and prop-2-enoyl chloride.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are commonly used.
Procedure: The amine is reacted with the acyl chloride in the presence of a base, such as triethylamine, to form the desired amide. The reaction mixture is stirred at low temperatures (0-5°C) to control the reaction rate and improve yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors with precise temperature and pressure controls to ensure consistent product quality.
Continuous Flow Systems: Implementing continuous flow systems to enhance efficiency and scalability.
Purification: Employing advanced purification techniques, such as recrystallization or chromatography, to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
N-(3-Methyl-2-oxo-1-phenylbutyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the phenyl ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(3-Methyl-2-oxo-1-phenylbutyl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable in organic synthesis and material science.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features allow it to act as a probe in biochemical assays.
Medicine
Potential medicinal applications include its use as a precursor for drug development. Its amide linkage and phenyl group are common motifs in pharmacologically active compounds.
Industry
In the industrial sector, this compound can be used in the production of polymers, resins, and other materials due to its reactive functional groups.
Mechanism of Action
The mechanism by which N-(3-Methyl-2-oxo-1-phenylbutyl)prop-2-enamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s amide group can form hydrogen bonds, while the phenyl group can participate in π-π interactions, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Methyl-2-oxo-1-phenylpropyl)prop-2-enamide
- N-(3-Methyl-2-oxo-1-phenylbutyl)but-2-enamide
- N-(3-Methyl-2-oxo-1-phenylbutyl)prop-2-ynamide
Uniqueness
N-(3-Methyl-2-oxo-1-phenylbutyl)prop-2-enamide is unique due to its specific structural arrangement, which imparts distinct reactivity and binding properties. Compared to similar compounds, it may exhibit different chemical behavior and biological activity, making it a valuable compound for targeted applications.
Properties
IUPAC Name |
N-(3-methyl-2-oxo-1-phenylbutyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-4-12(16)15-13(14(17)10(2)3)11-8-6-5-7-9-11/h4-10,13H,1H2,2-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNAGIISPURDHHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C(C1=CC=CC=C1)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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